Cas no 702650-31-5 (1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone)
![1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone structure](https://es.kuujia.com/scimg/cas/702650-31-5x500.png)
702650-31-5 structure
Nombre del producto:1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Ethanone, 1-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-(2-thienyl)-1H-pyrazol-1-yl]-
- 1-(3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- WAY-272172
- F1471-0115
- Z57805410
- SCHEMBL10016497
- CHEMBL1412033
- AKOS000638676
- 1-[3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- MLS001206585
- G64598
- AKOS022096931
- 1-[3-(3,4-Dimethoxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone
- 702650-31-5
- 1-(3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- SMR000523678
- STL357213
- 1-[3-(3,4-DIMETHOXYPHENYL)-5-(THIOPHEN-2-YL)-4,5-DIHYDROPYRAZOL-1-YL]ETHANONE
-
- Renchi: 1S/C17H18N2O3S/c1-11(20)19-14(17-5-4-8-23-17)10-13(18-19)12-6-7-15(21-2)16(9-12)22-3/h4-9,14H,10H2,1-3H3
- Clave inchi: RNPSRUXKALCOTR-UHFFFAOYSA-N
- Sonrisas: C(=O)(N1C(C2SC=CC=2)CC(C2=CC=C(OC)C(OC)=C2)=N1)C
Atributos calculados
- Calidad precisa: 330.10381361g/mol
- Masa isotópica única: 330.10381361g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 471
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 79.4Ų
Propiedades experimentales
- Denso: 1.27±0.1 g/cm3(Predicted)
- Punto de ebullición: 476.8±55.0 °C(Predicted)
- PKA: -1.09±0.70(Predicted)
1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB600290-250mg |
1-(3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one; . |
702650-31-5 | 250mg |
€682.40 | 2024-07-19 |
1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone Literatura relevante
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
702650-31-5 (1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone) Productos relacionados
- 1268271-77-7(2-Bromo-5H-Benzo[b]carbazole)
- 1705412-74-3(3-(2,4-dimethoxyphenyl)-1-{3-(pyridin-2-yloxy)phenylmethyl}urea)
- 2679927-02-5(rac-(1R,2S,5S)-3-(2,2,2-trifluoroacetyl)-3-azabicyclo3.2.1octane-2-carboxylic acid)
- 2229341-01-7(1,1-difluoro-2-(4-methyl-1H-imidazol-5-yl)propan-2-amine)
- 1156155-58-6(N-(cyclobutylmethyl)prop-2-enamide)
- 1708208-31-4(1-(2-Chloro-allyl)-1H-pyrazol-4-ylamine)
- 1533557-30-0(3-(2-hydroxy-4,5-dimethylphenyl)butanoic acid)
- 685107-45-3(1-5-(4-methylpiperazino)-2-thienyl-1-ethanone)
- 97630-22-3(2-4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-ylethan-1-ol)
- 174671-88-6(4-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:702650-31-5)1-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):217/368/992